4-Bromo-2-methyl-5-nitrobenzonitrile
Overview
Description
“4-Bromo-2-methyl-5-nitrobenzonitrile” is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . The compound appears as a light yellow solid .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methyl-5-nitrobenzonitrile” is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzonitrile core .
Physical And Chemical Properties Analysis
“4-Bromo-2-methyl-5-nitrobenzonitrile” is a light yellow solid . It has a molecular weight of 241.04 . The compound has a linear formula of C8H5BrN2O2 .
Scientific Research Applications
Organic Synthesis
4-Bromo-2-methyl-5-nitrobenzonitrile: is a valuable compound in organic synthesis. It can act as a precursor for various organic reactions, including Suzuki coupling reactions . This compound, due to the presence of a nitro group, can undergo reduction to form an amine, which can then be used to synthesize a wide range of pharmaceuticals and agrochemicals.
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-methyl-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQZBSUGHHNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-5-nitrobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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